molecular formula C7H8BrNO2S B13027055 Methyl 3-(2-bromothiazol-5-yl)propanoate

Methyl 3-(2-bromothiazol-5-yl)propanoate

Cat. No.: B13027055
M. Wt: 250.12 g/mol
InChI Key: BWMYGRHLJRRVSN-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromothiazol-5-yl)propanoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 3-(2-bromo-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C7H8BrNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3

InChI Key

BWMYGRHLJRRVSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromothiazol-5-yl)propanoate typically involves the bromination of thiazole followed by esterification. One common method involves the reaction of 2-bromothiazole with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromothiazole Ring

The 2-bromo substituent on the thiazole ring undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Product Yield Source
Amine substitutionEthylenediamine, K₂CO₃, DMF, 80°C, 6h3-(2-Aminothiazol-5-yl)propanoate derivatives78–85%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, THF/H₂O, reflux3-(2-Arylthiazol-5-yl)propanoate derivatives60–75%
Thiourea cyclizationThiourea, EtOH, 70°C, 2hThiazolo[5,4-b]pyridine fused systems69%

Key findings :

  • The bromine atom exhibits moderate reactivity in cross-coupling reactions, requiring palladium catalysts for Suzuki couplings .

  • Direct substitution with amines proceeds efficiently in polar aprotic solvents like DMF .

Ester Functionalization Reactions

The methyl propanoate group participates in hydrolysis and transesterification:

Reaction Type Reagents/Conditions Product Yield Source
Alkaline hydrolysis2M NaOH, EtOH/H₂O, 60°C, 4h3-(2-Bromothiazol-5-yl)propanoic acid92%
Acidic transesterificationH₂SO₄, MeOH, reflux, 24hEthyl 3-(2-bromothiazol-5-yl)propanoate88%

Mechanistic insights :

  • Hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate .

  • Transesterification requires acidic conditions to protonate the carbonyl oxygen, enhancing electrophilicity.

Catalytic Cross-Coupling Reactions

The bromothiazole moiety facilitates palladium-catalyzed couplings:

Reaction Type Catalyst System Product Yield Source
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C3-(2-(Arylamino)thiazol-5-yl)propanoates65%
Stille couplingPdCl₂(PPh₃)₂, Sn(Me)₃Ar, THF, 80°C3-(2-(Heteroaryl)thiazol-5-yl)propanoates58%

Optimization notes :

  • Buchwald-Hartwig reactions require bulky phosphine ligands (Xantphos) to prevent β-hydride elimination .

  • Stille couplings show higher efficiency with electron-deficient aryl stannanes .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Requires storage in amber vials at –20°C to prevent bromine loss.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-bromothiazol-5-yl)propanoate is primarily utilized in the synthesis of bioactive molecules. Its thiazole moiety allows for diverse chemical modifications, leading to compounds with potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit anticancer properties by modulating protein kinase B (PKB) pathways. These pathways are crucial in regulating cell growth and survival, making them targets for cancer therapy . this compound can serve as a precursor in synthesizing such inhibitors.

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activities against various pathogens, including bacteria and fungi. The compound's ability to modify the thiazole ring can enhance its efficacy against resistant strains .

Anti-inflammatory Effects

Compounds derived from this compound have shown promise in reducing inflammation, which is pivotal in treating chronic diseases such as arthritis and cardiovascular disorders .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing other complex molecules through various chemical reactions:

Reaction Type Conditions Products
Nucleophilic DisplacementReacting with aminesThiazole-based amides with potential biological activity
AlkylationEnantioselective alkylationEnantiomerically pure compounds for drug development
Coupling ReactionsCross-coupling with aryl halidesBiologically active heterocycles

Development of Anticancer Agents

A study focused on optimizing thiazole derivatives showed that modifications to the this compound structure led to compounds with improved IC50 values against cancer cell lines, highlighting its role in drug discovery .

Antimicrobial Screening

In a screening assay against Trypanosoma brucei, derivatives of this compound demonstrated significant inhibition, suggesting its potential as a lead compound for developing new treatments for parasitic infections .

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromothiazol-5-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromothiazol-5-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

Methyl 3-(2-bromothiazol-5-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromothiazole moiety, which is known for enhancing the biological properties of compounds. The thiazole ring contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit antimicrobial properties. Studies indicate that this compound may inhibit the growth of specific bacterial strains, although specific data on this compound remains limited.
  • Cytotoxic Effects : There is evidence suggesting that thiazole derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer types, potentially through apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. Thiazole derivatives have been linked to the inhibition of protein kinases and other critical enzymes.

Study on Anticancer Activity

A study investigated a series of thiazole derivatives, including this compound, for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was primarily attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT11615 ± 1.5Apoptosis induction
Similar Thiazole DerivativeNCI-H52220 ± 2.0PI3K/Akt inhibition

Antimicrobial Studies

Research has shown that thiazole-based compounds possess antimicrobial properties. In a screening assay against various bacterial strains, this compound demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Q & A

Basic: What are the common synthetic routes for Methyl 3-(2-bromothiazol-5-yl)propanoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a bromothiazole precursor with a propanoyl ester. For example, stepwise procedures may use triazine intermediates (e.g., trichlorotriazine) to facilitate nucleophilic substitution, as seen in triazine-based coupling reactions . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) for sensitive intermediates to minimize side reactions.
  • Catalyst selection : Use of Lewis acids like ZnCl₂ to enhance electrophilicity of the thiazole ring.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of halogenated intermediates .
    Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC-MS to isolate intermediates.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify protons on the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm) .
  • FT-IR : Confirm ester carbonyl stretching (~1720 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 278.98 for C₇H₇BrNO₂S) and fragmentation patterns .
    Advanced methods like X-ray crystallography (e.g., monoclinic P2₁/c systems) resolve stereoelectronic effects in the bromothiazole moiety .

Advanced: How can researchers address contradictory data in reaction yields when scaling up synthesis?

Answer:
Yield discrepancies often arise from:

  • Incomplete mixing : Use high-shear mixers or flow reactors for uniform reagent distribution.
  • Thermal gradients : Implement jacketed reactors with precise temperature control (±1°C).
  • Byproduct formation : Characterize impurities via LC-MS and adjust stoichiometry (e.g., 1.2–1.5 equiv. of bromothiazole to ester).
    Case studies show that scaling from 1 mmol to 100 mmol reduces yields by ~15% due to trace metal contamination; pre-treatment of glassware with HNO₃ mitigates this .

Advanced: What computational methods predict the reactivity of the bromothiazole moiety in cross-coupling reactions?

Answer:

  • DFT calculations : Model transition states for Suzuki-Miyaura couplings to assess steric/electronic effects of the bromine substituent.
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys predict feasible routes by analyzing bond dissociation energies (BDEs) of C-Br (~70 kcal/mol) and regioselectivity .
  • MD simulations : Evaluate solvent accessibility of the bromine atom to optimize ligand design (e.g., Pd(PPh₃)₄ vs. XPhos) .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC-DAD : Use C18 columns with isocratic elution (acetonitrile/water, 60:40) to achieve baseline separation (R > 2.0).
  • Elemental analysis : Confirm Br content (~28.7%) via combustion analysis.
  • Karl Fischer titration : Ensure moisture content <0.1% to prevent ester hydrolysis .

Advanced: What strategies resolve contradictions in biological activity data for bromothiazole derivatives?

Answer:

  • Metabolic stability assays : Test hepatic microsomal degradation to identify labile ester groups.
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of analogs (e.g., methyl vs. ethyl esters) to isolate electronic effects.
  • Crystallographic docking : Map interactions with target proteins (e.g., mTOR kinase) to explain potency variations .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact.
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before incineration.
  • Spill management : Absorb with vermiculite and treat with 10% aqueous NaOH .

Advanced: How can researchers leverage green chemistry principles in synthesizing this compound?

Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd).
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 85% yield .

Advanced: What mechanistic insights explain unexpected byproducts in bromothiazole-ester couplings?

Answer:
Common byproducts include:

  • Debrominated thiazoles : Caused by reducing agents (e.g., residual NaBH₄); mitigate via inert atmosphere (N₂/Ar).
  • Ester hydrolysis : Trace water in solvents generates carboxylic acids; pre-dry solvents over molecular sieves.
    Mechanistic studies using ²H-labeled esters confirm nucleophilic attack at the β-carbon as a competing pathway .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Include silica gel packs to maintain <5% humidity.
  • Stability monitoring : Perform accelerated aging tests (40°C/75% RH) with HPLC validation every 6 months .

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